molecular formula C13H9Cl2NO2 B8307210 1,2-Dichloro-3-(4-nitrobenzyl)benzene

1,2-Dichloro-3-(4-nitrobenzyl)benzene

Cat. No.: B8307210
M. Wt: 282.12 g/mol
InChI Key: XJDKJTBFXIKUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-3-(4-nitrobenzyl)benzene is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

1,2-dichloro-3-[(4-nitrophenyl)methyl]benzene

InChI

InChI=1S/C13H9Cl2NO2/c14-12-3-1-2-10(13(12)15)8-9-4-6-11(7-5-9)16(17)18/h1-7H,8H2

InChI Key

XJDKJTBFXIKUTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon stream, bis(dibenzylidenacetone)palladium(0) (3.2 g, 5.6 mmol) and tri(2-furyl)phosphine (2.6 g, 11.2 mmol) were dissolved in THF (310 ml), the reaction mixture of 2,3-dichlorobenzylzinc chloride (421.7 mmol) in THF obtained in Reference Example 1 was added dropwise under ice-cooling through a cannula, and then a solution of 4-iodonitrobenzene (70.0 g, 281 mmol) in THF (700 ml) was added dropwise, after which the mixture was stirred at room temperature for 2 hr, saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was filtered through celite. The filtrate was concentrated under reduced pressure, water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the precipitated solid was collected by filtration on the way. The filtrate was again concentrated under reduced pressure, and the precipitated solid was collected by filtration on the way. The collected solids were combined washed with n-hexane and vacuum dried to give the object product (60.2 g, yield 76%) as a pale-brown solid.
[Compound]
Name
bis(dibenzylidenacetone)palladium(0)
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Name
2,3-dichlorobenzylzinc chloride
Quantity
421.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76%

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